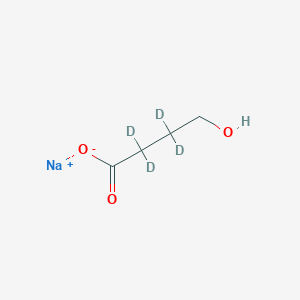

Sodium 4-hydroxybutyrate-2,2,3,3-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sodium 4-hydroxybutyrate-2,2,3,3-d4: is an isotopically labeled compound, often used in scientific research. It is a deuterated form of sodium 4-hydroxybutyrate, where the hydrogen atoms at positions 2 and 3 are replaced with deuterium. This compound is primarily used as an internal standard in various analytical techniques due to its stability and distinct mass.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-hydroxybutyrate-2,2,3,3-d4 typically involves the deuteration of 4-hydroxybutyric acid. The process begins with the preparation of 4-hydroxybutyric acid, followed by the introduction of deuterium atoms. This can be achieved through catalytic exchange reactions using deuterium oxide (D2O) as the deuterium source. The final step involves neutralizing the deuterated acid with sodium hydroxide to form the sodium salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced catalytic systems and controlled reaction conditions to ensure the efficient incorporation of deuterium atoms .

化学反应分析

Types of Reactions: Sodium 4-hydroxybutyrate-2,2,3,3-d4 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form deuterated 4-hydroxybutyric acid.

Reduction: Reduction reactions can convert it back to its corresponding alcohol form.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products: The major products formed from these reactions include deuterated derivatives of 4-hydroxybutyric acid and its corresponding alcohols .

科学研究应用

Metabolic Studies

Sodium 4-hydroxybutyrate-2,2,3,3-d4 is primarily utilized in metabolic studies due to its role as a stable isotope-labeled compound. It serves as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Key Findings:

- Metabolism Tracking : In studies examining the metabolism of exogenous β-hydroxybutyrate in animal models, the deuterated form allows researchers to trace metabolic pathways and quantify the incorporation of labeled carbon into metabolic products like glutamate and lactate. This is particularly valuable in understanding energy metabolism in conditions such as traumatic brain injury (TBI) .

- Ketone Body Metabolism : Research indicates that ketones like sodium 4-hydroxybutyrate can significantly fuel mitochondrial energy metabolism in the brain post-injury. The incorporation of deuterated labels helps elucidate the differences in metabolic responses between healthy and injured tissues .

Drug Delivery Systems

The compound has potential applications in drug delivery systems (DDS), particularly those designed for controlled release of therapeutic agents.

Applications:

- Polymeric Drug Delivery : Sodium 4-hydroxybutyrate can be incorporated into polymeric systems that respond to environmental stimuli (pH, temperature). These smart polymers can enhance the therapeutic efficacy of drugs by controlling their release rates at targeted sites .

- Biodegradable Materials : The compound's derivatives are being explored for use in biodegradable materials that can serve as scaffolds for tissue engineering and regenerative medicine .

Neuroprotective Research

This compound has been investigated for its neuroprotective properties.

Research Insights:

- Neuroprotection Mechanisms : Studies have shown that sodium 4-hydroxybutyrate can mitigate neuronal damage following TBI by enhancing energy metabolism and reducing oxidative stress. The use of deuterated forms allows for precise tracking of metabolic changes in neuronal cells under stress conditions .

- Potential Therapeutic Uses : Given its effects on brain metabolism and neuroprotection, sodium 4-hydroxybutyrate may have implications for treating neurological disorders characterized by energy deficits or oxidative stress .

Case Studies

Several case studies illustrate the practical applications of this compound:

作用机制

The mechanism of action of sodium 4-hydroxybutyrate-2,2,3,3-d4 is similar to that of its non-deuterated counterpart. It acts as a central nervous system depressant by binding to gamma-aminobutyric acid (GABA) receptors and gamma-hydroxybutyrate (GHB) receptors in the brain. This binding results in inhibitory neurotransmission, leading to sedative and anesthetic effects .

相似化合物的比较

Sodium 4-hydroxybutyrate:

Sodium DL-3-hydroxybutyrate-3,4,4,4-d4: Another deuterated compound used as an internal standard in analytical chemistry.

Uniqueness: Sodium 4-hydroxybutyrate-2,2,3,3-d4 is unique due to its specific deuteration pattern, which provides distinct advantages in analytical applications. Its isotopic labeling allows for precise quantification and tracking in various research fields, making it a valuable tool in scientific investigations .

属性

CAS 编号 |

1251763-08-2 |

|---|---|

分子式 |

C4H3D4NaO3 |

分子量 |

130.1109971 |

IUPAC 名称 |

sodium;2,2,3,3-tetradeuterio-4-hydroxybutanoate |

InChI |

InChI=1S/C4H8O3.Na/c5-3-1-2-4(6)7;/h5H,1-3H2,(H,6,7);/q;+1/p-1/i1D2,2D2; |

SMILES |

C(CC(=O)[O-])CO.[Na+] |

同义词 |

SodiuM 4-Hydroxybutyrate-d4 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。